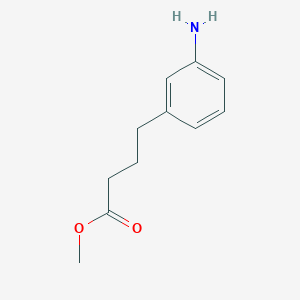Methyl 4-(3-aminophenyl)butanoate
CAS No.: 134862-17-2
Cat. No.: VC18252025
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 134862-17-2 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl 4-(3-aminophenyl)butanoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h2,4,6,8H,3,5,7,12H2,1H3 |
| Standard InChI Key | RETKACCIRYSPRC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCC1=CC(=CC=C1)N |
Introduction
Structural and Molecular Characteristics
Methyl 4-(3-aminophenyl)butanoate (CHNO) consists of a butanoate ester group linked to a phenyl ring with an amino substituent at the third carbon. The molecular weight of this compound is approximately 193.24 g/mol, as inferred from its molecular formula . Key structural features include:
-
Ester Group: The methyl ester at the terminal position enhances solubility in organic solvents and influences hydrolysis kinetics.
-
Aromatic Ring: The phenyl group provides a planar, hydrophobic region, facilitating π-π interactions in biological systems.
-
Amino Substituent: The meta-positioned amino group (−NH) enables hydrogen bonding and electrostatic interactions, critical for molecular recognition in pharmacological contexts.
Comparatively, methyl 4-(3-fluoro-5-methylphenyl)butanoate (CHFO) shares a similar backbone but incorporates fluorine and methyl groups at the third and fifth positions of the phenyl ring, respectively . These substitutions alter electronic properties and steric bulk, potentially modifying reactivity and biological activity.
Synthetic Methodologies
While no explicit synthesis route for methyl 4-(3-aminophenyl)butanoate is documented in the reviewed sources, analogous compounds suggest feasible pathways:
Esterification of Precursor Acids
Methyl esters are typically synthesized via acid-catalyzed esterification. For example, methyl 4-amino-3-(4-methoxyphenyl)butanoate is prepared by reacting 4-amino-3-(4-methoxyphenyl)butanoic acid with methanol under reflux conditions. A similar approach could apply to methyl 4-(3-aminophenyl)butanoate, using 4-(3-aminophenyl)butanoic acid and methanol with sulfuric acid as a catalyst.
Functional Group Modifications
Nitro groups can be reduced to amines post-synthesis. In the synthesis of methyl 3-amino-4-butanamido-5-methylbenzoate, a nitro intermediate is hydrogenated using palladium on charcoal . For methyl 4-(3-aminophenyl)butanoate, nitration followed by reduction could introduce the amino group at the meta position.
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
The amino group’s basicity (pK ~4.5–5.5) allows protonation under physiological conditions, enhancing water solubility and interaction with biological targets.
Applications in Medicinal Chemistry
Drug Intermediate
The compound’s structural flexibility makes it a candidate for derivatization in drug development. For instance, telmisartan analogs derived from similar esters are used to treat hypertension .
Prodrug Design
The ester group serves as a prodrug moiety, improving membrane permeability. Hydrolysis in vivo releases the active acid form, as seen in anti-inflammatory prodrugs.
Comparison with Structural Analogs
Fluorine substitution, as in , increases electronegativity and resistance to oxidative metabolism, while para-aminated analogs may exhibit distinct binding affinities.
Research Challenges and Future Directions
-
Synthetic Optimization: Developing regioselective methods to introduce the amino group at the meta position remains a challenge.
-
Biological Screening: In vitro assays are needed to validate hypothesized anti-inflammatory or receptor-binding activities.
-
Metabolic Studies: Tracing the fate of the ester group in vivo could inform prodrug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume